Icosapent

Cardiovascular Outcomes MACE Reduction Omega-3 Comparator Trials

Icosapent, the active pharmaceutical ingredient in Icosapent Ethyl, is a high-purity ethyl ester of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Unlike mixed omega-3 products containing docosahexaenoic acid (DHA), Icosapent is a single-molecule entity approved as an adjunct to maximally tolerated statin therapy to reduce the risk of cardiovascular events in adults with elevated triglycerides and established cardiovascular disease or diabetes plus risk factors.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 10417-94-4; 1553-41-9
Cat. No. B15570242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosapent
CAS10417-94-4; 1553-41-9
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyJAZBEHYOTPTENJ-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icosapent (EPA): The High-Purity Prescription Omega-3 for Residual Cardiovascular Risk Reduction


Icosapent, the active pharmaceutical ingredient in Icosapent Ethyl, is a high-purity ethyl ester of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid [1]. Unlike mixed omega-3 products containing docosahexaenoic acid (DHA), Icosapent is a single-molecule entity approved as an adjunct to maximally tolerated statin therapy to reduce the risk of cardiovascular events in adults with elevated triglycerides and established cardiovascular disease or diabetes plus risk factors [2]. Its procurement is driven by a unique regulatory indication and a body of randomized, controlled trial evidence that cannot be generalized to other omega-3 formulations.

Why Icosapent Ethyl Cannot Be Substituted with Mixed Omega-3 Formulations or Dietary Supplements


The clinical efficacy of Icosapent Ethyl is not a class effect of omega-3 fatty acids. Multiple large-scale randomized controlled trials of mixed EPA/DHA formulations (e.g., STRENGTH, OMEGA, ORIGIN, ASCEND) have failed to demonstrate a consistent reduction in cardiovascular events, despite lowering triglyceride levels [1]. In contrast, the REDUCE-IT trial, which used high-dose purified EPA (4 g/day Icosapent Ethyl), demonstrated a 25% reduction in major adverse cardiovascular events in statin-treated patients [2]. This discrepancy is attributed to distinct pharmacological effects of EPA versus DHA, including differential impacts on membrane structure, lipoprotein oxidation, and the production of pro-resolving lipid mediators [1]. Furthermore, the high dose (4 g/day) and high purity of prescription Icosapent Ethyl achieve plasma EPA levels (median 135.2 µg/mL) that are unattainable with over-the-counter dietary supplements, which typically provide a fraction of the EPA dose and may contain oxidized lipids and other impurities [3]. Substitution therefore compromises the evidence-based, FDA-approved indication for cardiovascular risk reduction.

Quantitative Differentiation: Icosapent Ethyl vs. Comparators in Head-to-Head and Cross-Trial Analyses


Icosapent Ethyl vs. Mixed EPA/DHA: 25% Reduction in Cardiovascular Events Not Observed with DHA-Containing Formulations

The REDUCE-IT trial demonstrated that Icosapent Ethyl (4 g/day) added to statin therapy significantly reduced the primary composite endpoint of major adverse cardiovascular events (MACE) by 25% compared to placebo (HR 0.75; 95% CI 0.68-0.83; P < 0.001) [1]. In stark contrast, the STRENGTH trial, which used a carboxylic acid formulation of EPA+DHA (4 g/day) added to statin therapy, showed no reduction in cardiovascular events compared to corn oil placebo (HR 0.99; 95% CI 0.90-1.09; P = 0.84) [2]. This cross-study comparison highlights that the cardiovascular benefit is specific to the high-purity EPA formulation and is not a class effect shared by mixed EPA/DHA products [3].

Cardiovascular Outcomes MACE Reduction Omega-3 Comparator Trials

Icosapent Ethyl vs. Omega-3-Acid Ethyl Esters: Divergent Effect on LDL-C, a Key Surrogate Marker

A key differentiating factor for Icosapent Ethyl is its neutral or favorable effect on low-density lipoprotein cholesterol (LDL-C), in contrast to DHA-containing omega-3 formulations. In a retrospective chart review of a statin- and niacin-treated patient, switching from omega-3-acid ethyl esters (Lovaza®; containing EPA+DHA) to Icosapent Ethyl (4 g/day) resulted in a substantial decrease in LDL-C from 168 mg/dL to 80 mg/dL (a 52.4% reduction) after approximately 1 year, with a further decrease to 52 mg/dL after >2 years [1]. In clinical trials, Icosapent Ethyl did not raise LDL-C compared to placebo, whereas products containing DHA are known to increase LDL-C [2].

LDL-Cholesterol Lipid Management Comparative Efficacy

Icosapent Ethyl Achieves Supra-Physiological EPA Levels Unattainable by Dietary Supplements

Icosapent Ethyl (4 g/day) increases serum EPA levels by a median of 363.9%, from a baseline of 26.1 µg/mL to an on-treatment level of 135.2 µg/mL [1]. A substudy of REDUCE-IT suggests that a threshold of approximately 100 µg/mL is required for clinical cardiovascular benefit, a level achieved in only a minority of patients in trials using lower doses or mixed omega-3 supplements [2]. In contrast, dietary supplements typically provide a fraction of the EPA dose (often 200-500 mg of combined EPA/DHA) and do not achieve these therapeutic plasma levels [3].

Pharmacokinetics Bioavailability Dose-Response

Icosapent Ethyl vs. Fenofibrate: Differential Impact on Lipid Profile in a Switching Scenario

In a retrospective case series of statin-treated patients with dyslipidemia who were switched from fenofibrate to Icosapent Ethyl (4 g/day), triglyceride levels decreased in 4 out of 5 patients, and LDL-C, non-HDL-C, and total cholesterol decreased in all 5 patients after 3.9-5.8 months of therapy [1]. This suggests that Icosapent Ethyl may provide a more favorable overall lipid-modifying profile compared to fenofibrate when used as add-on therapy to a statin, particularly for patients requiring LDL-C management in addition to triglyceride lowering.

Triglyceride Management Lipid Profile Combination Therapy

Procurement-Driven Application Scenarios for Icosapent (Icosapent Ethyl) Based on Quantitative Evidence


Scenario 1: Reducing Residual Cardiovascular Risk in Statin-Treated Patients with Elevated Triglycerides

Procurement should prioritize Icosapent Ethyl for patients with established cardiovascular disease or diabetes plus risk factors who have persistently elevated triglycerides (≥150 mg/dL) despite maximally tolerated statin therapy. This scenario is directly supported by the REDUCE-IT trial, which demonstrated a 25% reduction in major adverse cardiovascular events with Icosapent Ethyl (4 g/day) compared to placebo [1]. This is the only omega-3 formulation with an FDA-approved indication and robust, randomized controlled trial evidence for this specific patient population, a claim that cannot be made for any mixed EPA/DHA product or dietary supplement.

Scenario 2: Managing Hypertriglyceridemia Without Raising LDL-C

For patients requiring triglyceride-lowering therapy but for whom an increase in LDL-C is undesirable or contraindicated, Icosapent Ethyl is the preferred prescription omega-3 option. Clinical evidence shows that Icosapent Ethyl does not raise LDL-C, and may even lower it, in contrast to DHA-containing formulations which are associated with LDL-C elevations [1], [2]. This differential effect is a key consideration for formulary management and for clinicians managing patients with mixed dyslipidemia or those already at LDL-C goal.

Scenario 3: Switching from Fenofibrate or Mixed Omega-3 Products for Comprehensive Lipid Improvement

In clinical practice or formulary management, a switch to Icosapent Ethyl should be considered for statin-treated patients who are on fenofibrate or a mixed EPA/DHA product and require further improvement in their overall lipid profile, including reductions in LDL-C, non-HDL-C, and total cholesterol. A retrospective case series demonstrated that switching from fenofibrate to Icosapent Ethyl led to improvements in these key lipid parameters in all five evaluated patients [1]. Similarly, switching from omega-3-acid ethyl esters to Icosapent Ethyl resulted in a >50% reduction in LDL-C in a published case report [2]. These scenarios highlight the utility of Icosapent Ethyl as a tool for optimizing comprehensive lipid management beyond simple triglyceride lowering.

Quote Request

Request a Quote for Icosapent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.